molecular formula C23H18N4OS B2922497 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923201-49-4

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2922497
CAS No.: 923201-49-4
M. Wt: 398.48
InChI Key: YTLBDTHKKMERGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethyl group and a pyridin-4-ylmethyl moiety. The central benzamide scaffold is further modified with a cyano group at the para position of the benzene ring. The structural complexity of this compound, including its dual N-substituents and electron-withdrawing cyano group, suggests tailored physicochemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-18-4-3-5-20-21(18)26-23(29-20)27(15-17-10-12-25-13-11-17)22(28)19-8-6-16(14-24)7-9-19/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLBDTHKKMERGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or copper(I) cyanide.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction using pyridine derivatives.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected N-(Thiazol-2-yl)Benzamide Analogs

Compound Name Benzothiazole Substituent Benzamide Substituent Pyridine Substituent Molecular Weight (g/mol) Yield (%) Key References
4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (Target) 4-Ethyl 4-Cyano Pyridin-4-ylmethyl 428.5 (calc.) N/A
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 4-Fluoro 4-Pyrrolidinylsulfonyl Pyridin-4-ylmethyl ~511.6 (calc.) N/A
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide 4-Ethoxy 2-Methylsulfonyl Pyridin-2-ylmethyl 467.6 N/A
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide None 4-Methyl Pyridin-4-yl 309.4 83%
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) None 2-(4-Fluorophenyl) Pyridin-2-yl 341.4 N/A
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-Methoxy, 7-Morpholino 4-Fluoro None ~443.5 (calc.) 45%

Key Observations:

Benzothiazole Modifications: The 4-ethyl group in the target compound may enhance lipophilicity compared to analogs with smaller (e.g., 4-fluoro ) or polar (e.g., 4-methoxy ) substituents. Ethyl groups are known to improve metabolic stability in drug candidates by reducing oxidative degradation .

Benzamide Substituents: The 4-cyano group in the target compound is electron-withdrawing, which may influence π-π stacking interactions in enzyme active sites. This contrasts with electron-donating groups (e.g., 4-methyl ) or sulfonyl moieties (e.g., pyrrolidinylsulfonyl ), which alter solubility and charge distribution.

Pyridine Variations: Pyridin-4-ylmethyl substitution in the target compound differs from pyridin-2-yl or pyridin-3-yl analogs.

Synthetic Yields:

  • The target compound’s synthesis yield is unreported, but analogs like 4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (83% yield ) and TOZ5 (45% yield ) highlight the efficiency of carbodiimide-mediated coupling (EDCI/HOBt) for benzamide formation.

Inferred Structure-Activity Relationships (SAR)

  • Benzothiazole 4-Substitution: Ethyl vs. Fluoro/Methoxy: Ethyl groups (target compound) may enhance membrane permeability compared to polar substituents like methoxy or fluoro. However, fluorinated analogs (e.g., ) could improve metabolic stability and target binding through halogen bonding .
  • Benzamide Para-Substitution: Cyano vs. Sulfonyl: The 4-cyano group (target) likely confers rigidity and electronic effects distinct from sulfonyl-containing analogs (e.g., ), which are more polar and may engage in stronger hydrogen bonds.
  • Dual N-Substitution:

    • The N-(pyridin-4-ylmethyl) group in the target compound introduces steric bulk compared to single N-substituted analogs (e.g., ). This could impact binding to proteins with narrow active sites but may enhance selectivity for multitarget applications, as seen in Alzheimer’s drug leads .

Biological Activity

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a cyano group, a benzothiazole moiety, and a pyridine derivative, suggesting diverse pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antitumor and antimicrobial properties, along with structural characteristics that contribute to its activity.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C23H18N4OS
Molecular Weight 398.5 g/mol
CAS Number 923201-49-4

The presence of the cyano group enhances the compound's reactivity, while the benzothiazole and pyridine components are known to interact with various biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Assays Used :
    • MTS cytotoxicity assay
    • BrdU proliferation assay
  • Findings :
    • Compounds exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different assays, indicating potent antitumor activity.
    • The structure-activity relationship suggests that modifications in substituents can enhance or reduce biological efficacy.

Antimicrobial Activity

The antimicrobial properties of related benzothiazole derivatives have also been explored. Testing typically involves both Gram-negative and Gram-positive bacteria.

  • Microorganisms Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Testing Methodology :
    • Broth microdilution method according to CLSI guidelines.
  • Results :
    • Certain derivatives showed promising antibacterial activity, indicating that structural features such as the cyano and benzothiazole groups may contribute to their effectiveness against microbial pathogens.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key enzymes or receptors involved in cell proliferation and apoptosis pathways.

Case Studies

Several research articles have documented the synthesis and biological evaluation of compounds related to the target compound:

  • Study on Benzothiazole Derivatives : This study highlighted the synthesis of various benzothiazole derivatives and their evaluation for antitumor activity using both 2D and 3D cell culture models, demonstrating that specific structural modifications can lead to enhanced efficacy against lung cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing significant activity against E. coli and S. aureus, thus supporting the potential application of these compounds in treating infections .

Q & A

Q. SAR Insights :

  • Replace 4-ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
  • Modify cyano to trifluoromethyl for improved metabolic stability .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • QSAR Models : Use ADMET Predictor or StarDrop to estimate CYP3A4/2D6 substrate likelihood. Key descriptors:
  • Topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration).
  • LogP ~3.5 to balance solubility and membrane permeability .
  • In Silico Toxicity : Screen for hERG inhibition (IC₅₀ >10 µM) using Schrödinger’s QikProp .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic vs. cellular activity data?

  • Methodological Answer :
  • Off-Target Profiling : Use kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify unintended targets (e.g., FLT3 inhibition in leukemia models) .
  • Cellular Context : Evaluate target expression levels via qPCR/Western blot; low CDK4 expression in certain cell lines may mask activity .

Q. Why does the compound show species-specific activity in preclinical models?

  • Methodological Answer :
  • Species Homology Mapping : Compare target sequence alignment (e.g., human vs. murine CDK6: 89% homology). Critical residues (e.g., human CDK6 Phe98 vs. murine Leu98) may alter binding .
  • Metabolic Differences : Use chimeric liver-humanized mice to isolate CYP-mediated metabolism effects .

Method Optimization

Q. How to optimize solubility without compromising target binding affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the benzamide carbonyl (cleaved in vivo by phosphatases) .
  • Co-Crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility .
  • Structural Tweaks : Replace pyridin-4-ylmethyl with morpholine (reduces LogP by ~1 unit) while retaining H-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.